4-(4-bromo-2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Overview
Description
4-(4-bromo-2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a useful research compound. Its molecular formula is C17H16BrNO2 and its molecular weight is 346.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.03644 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Profile
Aminoalkanol derivatives of similar tricyclic dione compounds have been prepared and evaluated for their affinities at beta-adrenoceptors, exhibiting modest affinities for these receptors, indicating potential applications in pharmacological research (Kossakowski & Wojciechowska, 2006). Additionally, the pharmacological activities of urea and thiourea derivatives of related compounds on animal central nervous systems and their antimicrobial activities against various bacteria and fungi have been studied, showing a broad spectrum of applications in developing new therapeutic agents (Struga et al., 2007).
Spectroscopic and Computational Investigations
The molecular structure, vibrational frequencies, and theoretical analyses using DFT methods have been performed on derivatives of similar tricyclic diones, providing insights into the molecular stability, charge transfer, and potential applications in non-linear optics and molecular docking studies (Renjith et al., 2014). These studies are crucial for understanding the electronic properties and reactivity of such compounds.
Synthesis and Structural Analysis
Research on the synthesis of oxiran-2-ylmethyl and oxiran-2-ylmethoxy derivatives of similar compounds highlights the versatility and reactivity of these tricyclic diones, suggesting their potential utility in synthetic organic chemistry and material science (Kossakowski & Wojciechowska, 2006). The structural analysis and synthesis methodologies developed can be applied to a wide range of similar compounds for various scientific applications.
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of derivatives of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione have been examined, with some compounds exhibiting significant activity against a variety of microorganisms. This research opens up possibilities for developing new antimicrobial agents (Stefanska et al., 2009).
Properties
IUPAC Name |
4-(4-bromo-2-ethylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-2-9-8-12(18)5-6-13(9)19-16(20)14-10-3-4-11(7-10)15(14)17(19)21/h3-6,8,10-11,14-15H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFAKERLKMDQQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N2C(=O)C3C4CC(C3C2=O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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